molecular formula C10H7F3N2O3 B2829129 2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol CAS No. 1545916-93-5

2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol

Cat. No.: B2829129
CAS No.: 1545916-93-5
M. Wt: 260.172
InChI Key: HVQMWLLNDFQLBC-UHFFFAOYSA-N
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Description

2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol is a complex organic compound that features a trifluoromethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a hydrazide with a nitrile oxide to form the oxadiazole ring. The trifluoromethyl group can be introduced through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent conditions. Catalysts may also be used to enhance the reaction efficiency. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(trifluoromethyl)phenol: Similar structure but lacks the oxadiazole ring.

    2-Fluoro-6-methoxy-3-(trifluoromethyl)phenol: Contains a fluorine atom instead of the oxadiazole ring.

    3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: Features a phenoxy group instead of the oxadiazole ring.

Uniqueness

2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-17-6-4-2-3-5(7(6)16)8-14-9(15-18-8)10(11,12)13/h2-4,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQMWLLNDFQLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC(=NO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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